molecular formula C14H12ClN5O2S B4517543 N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B4517543
M. Wt: 349.8 g/mol
InChI Key: FXOCFDGWQUMQKB-UHFFFAOYSA-N
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Description

This compound features a triazolopyridazine core linked via a sulfanyl-acetamide bridge to a 3-chloro-4-methoxyphenyl moiety. The triazolopyridazine system is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-22-11-3-2-9(6-10(11)15)17-13(21)7-23-14-5-4-12-18-16-8-20(12)19-14/h2-6,8H,7H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOCFDGWQUMQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chloro-4-methoxyaniline: This involves the chlorination of 4-methoxyaniline using a chlorinating agent such as thionyl chloride.

    Formation of the triazolopyridazine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridazine ring.

    Coupling reaction: The final step involves coupling the 3-chloro-4-methoxyaniline with the triazolopyridazine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Triazolopyridazine Derivatives with Varying Aromatic Substituents

Compounds sharing the triazolopyridazine core but differing in substituents on the phenyl ring demonstrate how structural modifications affect physicochemical and biological properties:

Compound Name (CAS/ID) Substituents on Phenyl Ring Key Features
Target Compound (N/A) 3-chloro-4-methoxy Balanced lipophilicity; potential for improved metabolic stability due to methoxy group
2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894037-84-4) 4-chloro Higher lipophilicity; may enhance binding but reduce solubility
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894049-45-7) 4-methoxy Increased solubility due to polar methoxy group; possible faster metabolic clearance
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (877634-23-6) 4-methyl Moderate lipophilicity; methyl group may stabilize hydrophobic interactions

Key Findings :

  • Chloro substituents enhance binding affinity to hydrophobic targets but may compromise solubility.
  • Methoxy groups improve solubility but introduce metabolic liability (e.g., demethylation).
  • Methyl groups offer a balance between hydrophobicity and metabolic stability.

Heterocyclic Core Modifications

Replacing the triazolopyridazine core with other heterocycles alters pharmacological profiles:

Compound Name (CAS/ID) Core Structure Activity Insights
N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (923226-64-6) Thienopyrimidine Reduced planarity compared to triazolopyridazine; may affect DNA intercalation or kinase inhibition
2-[[4-(4-chlorophenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (896817-91-7) 1,2,4-Triazole Simplified heterocycle with retained sulfanyl-acetamide linker; potential for broader target selectivity

Key Findings :

  • 1,2,4-Triazole derivatives prioritize flexibility and synthetic accessibility, favoring kinase or protease inhibition.

Sulfanyl-Acetamide Linker Variations

Modifications to the linker region influence pharmacokinetics and target engagement:

Compound Name (CAS/ID) Linker Modification Implications
N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (539808-36-1) Phenoxymethyl substitution Increased steric bulk may reduce membrane permeability but enhance specificity
C1632 (N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Methylation of acetamide nitrogen Improved metabolic stability via reduced oxidative deamination

Key Findings :

  • Bulky substituents on the linker region enhance target specificity but may limit bioavailability.
  • Methylation of the acetamide nitrogen mitigates metabolic degradation pathways.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

  • Molecular Formula : C18H19ClN6O2
  • Molecular Weight : 386.8 g/mol
  • Key Functional Groups :
    • A chloro group at position 3 of the methoxyphenyl ring.
    • A methoxy group at position 4 of the phenyl ring.
    • A triazolo[4,3-b]pyridazine moiety linked via a sulfur atom.

This structural complexity is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Preliminary studies have indicated that this compound exhibits notable anticancer activity. Compounds with similar structural features have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : The triazole and pyridazine moieties are known to interact with proteins involved in cell cycle regulation and apoptosis pathways.
  • Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cells by disrupting key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory and Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory and neuroprotective effects. The presence of the methoxy and chloro substituents could enhance its selectivity towards inflammatory mediators, potentially making it useful in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). Variations in substituents can significantly alter the compound's pharmacological profile:

SubstituentEffect on Activity
Chloro GroupEnhances lipophilicity and potential binding affinity to target proteins
Methoxy GroupMay increase solubility and bioavailability
Triazole/Pyridazine MoietyCritical for interaction with biological targets involved in cancer pathways

Study 1: Antitumor Activity

In a study evaluating the anticancer effects of related compounds, it was found that derivatives featuring triazole rings exhibited significant inhibitory activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The specific role of this compound in this context remains to be fully elucidated but shows promise based on structural similarities .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of compounds with similar structures reported that certain derivatives effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests that this compound could also serve as a model for developing new anti-inflammatory agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

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